molecular formula C7H10Cl2F2N2 B13474301 1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride

1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B13474301
M. Wt: 231.07 g/mol
InChI Key: RXJLREWVDGLTSD-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2 and a molecular weight of 231.07 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

The synthesis of 1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H10Cl2F2N2

Molecular Weight

231.07 g/mol

IUPAC Name

[3-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-2-1-3-11-6(5)4-10;;/h1-3,7H,4,10H2;2*1H

InChI Key

RXJLREWVDGLTSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN)C(F)F.Cl.Cl

Origin of Product

United States

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